molecular formula C8H11ClN2O3 B1430653 Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride CAS No. 1803581-44-3

Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride

Cat. No.: B1430653
CAS No.: 1803581-44-3
M. Wt: 218.64 g/mol
InChI Key: IIIBKBBEBFLCOE-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C8H11ClN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride typically involves the reaction of 5-amino-6-methoxypyridine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • Methyl 5-amino-6-methoxypyridine-2-carboxylate
  • Methyl 5-amino-6-methoxypyridine-2-carboxamide
  • Methyl 5-amino-6-methoxypyridine-2-carboxylic acid

Comparison: Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride is unique due to the presence of the hydrochloride group, which can enhance its solubility in water and other polar solvents. This property makes it more suitable for certain applications compared to its non-hydrochloride counterparts. Additionally, the hydrochloride form may exhibit different reactivity and stability profiles, which can be advantageous in specific synthetic and industrial processes .

Properties

IUPAC Name

methyl 5-amino-6-methoxypyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-12-7-5(9)3-4-6(10-7)8(11)13-2;/h3-4H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIBKBBEBFLCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-44-3
Record name 2-Pyridinecarboxylic acid, 5-amino-6-methoxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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